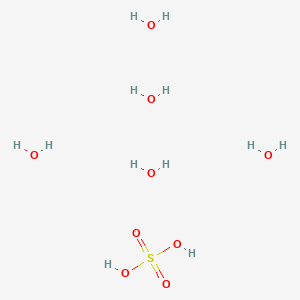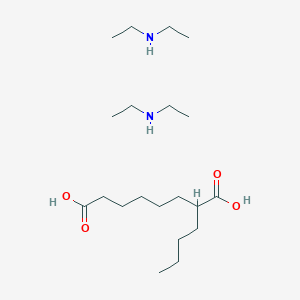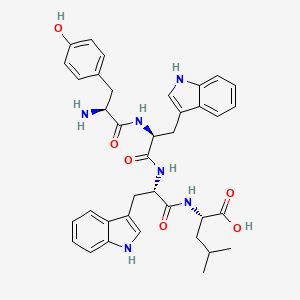
Sulfate pentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuric acid–water (1/5) is a diluted form of sulfuric acid, where one part of sulfuric acid is mixed with five parts of water. Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive and strong mineral acid. It is widely used in various industrial processes due to its strong acidic nature and ability to act as a dehydrating and oxidizing agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sulfuric acid is typically produced using the Contact Process, which involves three main stages :
Production of Sulfur Dioxide: Sulfur is burned in the presence of oxygen to form sulfur dioxide (SO₂).
Conversion to Sulfur Trioxide: Sulfur dioxide is further oxidized to sulfur trioxide (SO₃) using a vanadium(V) oxide catalyst at a temperature of around 450°C and a pressure of 2 atmospheres.
Formation of Sulfuric Acid: Sulfur trioxide is absorbed in concentrated sulfuric acid to form oleum (H₂S₂O₇), which is then diluted with water to produce sulfuric acid.
Industrial Production Methods
In industrial settings, sulfuric acid is produced in large quantities using the Contact Process. The process involves the careful control of reaction conditions to ensure high yield and purity of the acid. The final product is then diluted to the desired concentration, such as the 1/5 dilution for specific applications .
Chemical Reactions Analysis
Sulfuric acid–water (1/5) undergoes various types of chemical reactions, including:
Oxidation: Sulfuric acid acts as a strong oxidizing agent, especially at high concentrations. It can oxidize metals and non-metals, producing sulfur dioxide (SO₂) and water.
Neutralization: Sulfuric acid reacts with bases to form salts and water.
Common reagents used in these reactions include metals, organic compounds, and bases. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sulfuric acid–water (1/5) has numerous applications in scientific research and industry:
Chemistry: It is used as a reagent in various chemical reactions, including esterification and hydrolysis.
Biology: Sulfuric acid is used in the preparation of biological samples for analysis, such as in the digestion of tissues for protein analysis.
Mechanism of Action
The mechanism by which sulfuric acid exerts its effects involves its strong acidic nature and ability to donate protons (H⁺ ions). When sulfuric acid is mixed with water, it dissociates completely to form hydronium ions (H₃O⁺) and hydrogen sulfate ions (HSO₄⁻). This dissociation is responsible for the acid’s strong acidic properties and its ability to act as a dehydrating and oxidizing agent .
Comparison with Similar Compounds
Sulfuric acid can be compared with other strong acids such as hydrochloric acid (HCl) and nitric acid (HNO₃). While all these acids are strong and fully dissociate in water, sulfuric acid is unique due to its strong dehydrating properties and ability to form oleum. Similar compounds include:
Hydrochloric Acid (HCl): A strong acid used in various industrial processes and laboratory applications.
Nitric Acid (HNO₃): A strong oxidizing agent used in the production of fertilizers and explosives.
Phosphoric Acid (H₃PO₄): A weaker acid compared to sulfuric acid, used in food processing and as a rust inhibitor.
Sulfuric acid’s unique properties make it indispensable in many industrial and research applications.
Properties
CAS No. |
590401-65-3 |
|---|---|
Molecular Formula |
H12O9S |
Molecular Weight |
188.16 g/mol |
IUPAC Name |
sulfuric acid;pentahydrate |
InChI |
InChI=1S/H2O4S.5H2O/c1-5(2,3)4;;;;;/h(H2,1,2,3,4);5*1H2 |
InChI Key |
KUNICNFETYAKKO-UHFFFAOYSA-N |
Canonical SMILES |
O.O.O.O.O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![2-Ethynyl-1-[(4-methoxyphenyl)methyl]-1H-imidazole-4,5-dicarbonitrile](/img/structure/B14217626.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)


![4,7,7,9,9-Pentamethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14217650.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-](/img/structure/B14217659.png)

![1-(2-Chloroethyl)-3-[(4-fluorophenyl)methyl]-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14217673.png)


![2-[(E)-(4-Aminophenyl)diazenyl]-4-chloro-1,3-thiazole-5-carbaldehyde](/img/structure/B14217691.png)

